![molecular formula C14H17N5OS B2460366 4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097895-21-9](/img/structure/B2460366.png)

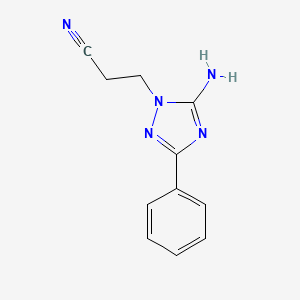

4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

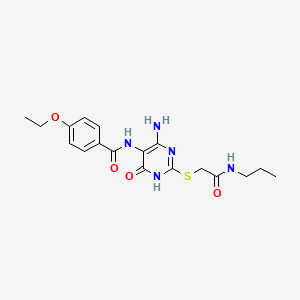

Description

Scientific Research Applications

- 4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic drugs .

- Small molecules that hydrolyze DNA are valuable in genetic engineering and anticancer drug design. This compound has been investigated for its ability to cleave DNA, which could have implications in molecular biotechnology .

- The compound’s structural analogs have been studied as tyrosine kinase inhibitors. Tyrosine kinases play a crucial role in cell signaling and are implicated in diseases like leukemia. Inhibition of these kinases can be therapeutically beneficial .

- Some derivatives of this compound exhibit anti-angiogenic activity. Angiogenesis is essential for tumor growth, and inhibiting it can be a strategy to combat cancer. Researchers have explored these compounds as potential anti-fibrotic agents .

- Researchers have developed methods to synthesize both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials. This chemodivergent approach allows for efficient access to structurally diverse compounds with potential biological activities .

- The compound’s derivatives have been synthesized via C–C bond cleavage, a less common approach for amide formation. This method provides an alternative to traditional amide synthesis using pre-activated acyl halides or anhydrides .

Anticancer Agents

DNA Cleavage Studies

Tyrosine Kinase Inhibition

Anti-Angiogenic Properties

Chemodivergent Synthesis

Amide Synthesis via C–C Bond Cleavage

These applications highlight the versatility and potential of 4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide and its derivatives in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing a variety of biological activities .

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have been reported to show a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including their solubility in different environments .

properties

IUPAC Name |

4-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c1-10-12(21-9-18-10)13(20)17-8-11-4-2-7-19(11)14-15-5-3-6-16-14/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCDJDACWMQJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2CCCN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)